molecular formula C13H18ClNO B13357784 (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol

(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol

Cat. No.: B13357784
M. Wt: 239.74 g/mol
InChI Key: SLFBPTXWBKJWII-STQMWFEESA-N
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Description

(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a cyclohexanol core substituted with a 3-chloro-2-methylphenylamino group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexanone and 3-chloro-2-methylaniline.

    Reductive Amination: The key step involves the reductive amination of cyclohexanone with 3-chloro-2-methylaniline in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the desired (1S,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors and automated chiral resolution techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexanone.

    Reduction: (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexylamine.

    Substitution: (1S,2S)-2-((3-Azido-2-methylphenyl)amino)cyclohexan-1-ol.

Scientific Research Applications

(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as inflammation and cancer.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol
  • (1S,2S)-2-((3-Bromo-2-methylphenyl)amino)cyclohexan-1-ol
  • (1S,2S)-2-((3-Chloro-2-ethylphenyl)amino)cyclohexan-1-ol

Uniqueness

(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of the 3-chloro-2-methylphenylamino group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

(1S,2S)-2-(3-chloro-2-methylanilino)cyclohexan-1-ol

InChI

InChI=1S/C13H18ClNO/c1-9-10(14)5-4-7-11(9)15-12-6-2-3-8-13(12)16/h4-5,7,12-13,15-16H,2-3,6,8H2,1H3/t12-,13-/m0/s1

InChI Key

SLFBPTXWBKJWII-STQMWFEESA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N[C@H]2CCCC[C@@H]2O

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2CCCCC2O

Origin of Product

United States

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